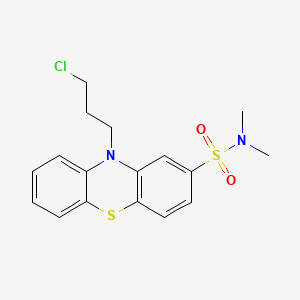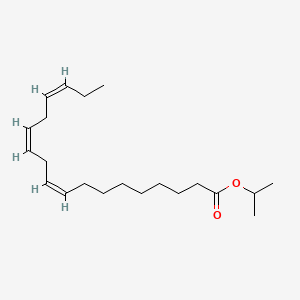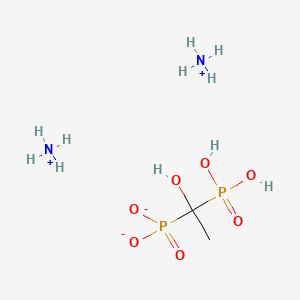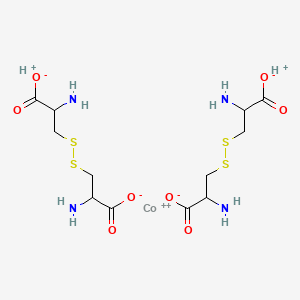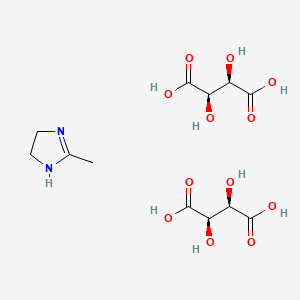
4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate is a chemical compound with a unique structure that includes an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate typically involves the reaction of 2-methylimidazole with tartaric acid under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the ditartrate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole and dihydroimidazole derivatives, which can have different functional groups attached depending on the reagents used.
Aplicaciones Científicas De Investigación
4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: A precursor in the synthesis of 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate.
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the ditartrate moiety, which can influence its solubility, stability, and biological activity compared to other imidazole derivatives.
Propiedades
Número CAS |
94107-88-7 |
|---|---|
Fórmula molecular |
C12H20N2O12 |
Peso molecular |
384.29 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C4H8N2.2C4H6O6/c1-4-5-2-3-6-4;2*5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
Clave InChI |
CJDIUPCMAXNNDT-WBPXWQEISA-N |
SMILES isomérico |
CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


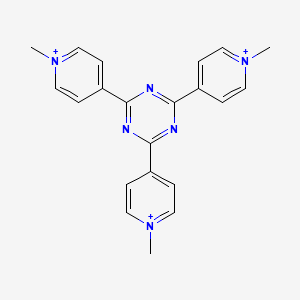


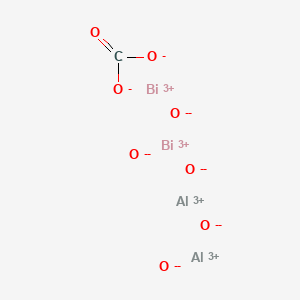

![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)
